molecular formula C34H39N3O8 B1446430 Fmoc-Tyr(Boc-Nmec)-OH CAS No. 1033814-21-9

Fmoc-Tyr(Boc-Nmec)-OH

Cat. No.: B1446430
CAS No.: 1033814-21-9
M. Wt: 617.7 g/mol
InChI Key: CELJKBQYZSAPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(Boc-Nmec)-OH (CAS 1033814-21-9) is an orthogonally protected tyrosine derivative specifically designed for Fmoc-based solid-phase peptide synthesis (SPPS). With a molecular formula of C34H39N3O8 , this building block features the acid-labile tert-butoxycarbonyl (Boc) group on the tyrosine side chain, which allows for selective deprotection under mild acidic conditions without affecting the base-labile Fmoc group on the α-amino group. This orthogonality is crucial for the synthesis of complex peptides, such as those containing post-translational modifications or requiring segment condensation strategies. The compound is supplied with high purity, typically not less than 99% for bulk orders, and is available in various packaging options from bulk drums to smaller bags . As a key intermediate, it is valued for its role in proteomics research and the production of peptide-based active pharmaceutical ingredients (APIs). This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELJKBQYZSAPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthesis of Fmoc Tyr Boc Nmec Oh

Rationale for the Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl (Boc-Nmec) Protecting Group on Tyrosine

The Boc-Nmec group is a specialized side-chain protecting group for tyrosine in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net Its design offers a key advantage in the synthesis of long or hydrophobic peptides, which are often plagued by poor solubility. researchgate.net

During the trifluoroacetic acid (TFA) cleavage step, which removes the peptide from the resin support, the Boc group of the Boc-Nmec moiety is simultaneously cleaved. researchgate.netresearchgate.netresearchgate.net This leaves a cationic N-methyl-N-[2-(methylamino)ethyl]carbamoyl (Nmec) group attached to the tyrosine residue. researchgate.netresearchgate.net The presence of this charged group significantly enhances the solubility of the peptide in aqueous media, which is particularly beneficial for the purification of the crude peptide by high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

Following purification, the Nmec group can be selectively removed under neutral or mildly alkaline conditions. researchgate.netresearchgate.net This removal occurs via an intramolecular cyclization reaction, yielding the native, unprotected tyrosine residue. researchgate.netresearchgate.netresearchgate.net This traceless removal ensures that the final peptide product is free of any modifications.

Synthetic Pathways for Fmoc-Tyr(Boc-Nmec)-OH

The synthesis of this compound involves a multi-step process that begins with the appropriate precursors and culminates in the introduction of the Fmoc group.

The synthesis of the core structure of this compound involves the modification of the phenolic hydroxyl group of tyrosine. A related strategy has been described for the modification of a 2-hydroxy-4-methoxybenzyl (Hmb) group, which provides insight into the likely synthetic route. In this analogous synthesis, the hydroxyl group of a dipeptide, Fmoc-Val-(2-hydroxy-4-methoxybenzyl)Gly-OBzl, was carbamoylated to introduce the Boc-N(CH₃)CH₂CH₂N(CH₃)CO– (Boc-Nmec) moiety. researchgate.netresearchgate.net This suggests that a similar carbamoylation reaction is performed on the tyrosine side chain to generate the Tyr(Boc-Nmec) precursor.

The final step in the synthesis is the introduction of the fluorenylmethoxycarbonyl (Fmoc) group onto the α-amino group of the Tyr(Boc-Nmec) precursor. The Fmoc group is a base-labile protecting group widely used in SPPS. ontosight.aiwikipedia.org It is stable under acidic conditions, making it orthogonal to the acid-labile Boc and tBu side-chain protecting groups. slideshare.net

Several standard methods can be employed for the introduction of the Fmoc group:

Using Fmoc-Cl or Fmoc-OSu: The amino acid precursor is reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). ontosight.ai The reaction is typically carried out in a mixed solvent system, such as water and dioxane or dichloromethane, in the presence of a mild base like sodium bicarbonate or N,N-diisopropylethylamine (DIEA). nih.gov Fmoc-OSu is often preferred as it tends to produce fewer side reactions.

Silylation-based method: An alternative approach involves the silylation of the amino acid using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), followed by reaction with Fmoc-Cl or Fmoc-OSu. tandfonline.com This method proceeds under neutral, anhydrous conditions and often results in high yields and purity. tandfonline.com

The general procedure for Fmoc protection involves dissolving the amino acid in a suitable solvent, adding the Fmoc-reagent, and stirring at room temperature until the reaction is complete. tandfonline.com The product is then typically purified by extraction and crystallization. chemicalbook.com

Advanced Methodologies in Peptide Synthesis Utilizing Fmoc Tyr Boc Nmec Oh

Incorporation of Fmoc-Tyr(Boc-Nmec)-OH into Peptide Chains via SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the integration of modified amino acids like this compound is a key strategy for producing complex peptides. biosynth.com This compound is designed for seamless integration into standard Fmoc-based SPPS protocols. researchgate.net

Coupling Efficiency and Optimization in this compound Incorporations

The incorporation of this compound into a growing peptide chain follows the standard procedures of Fmoc SPPS. researchgate.net The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comamericanpeptidesociety.org Subsequently, the this compound is activated and coupled to the newly freed N-terminus.

Standard coupling reagents used in SPPS are effective for this purpose. The choice of coupling agent and conditions can be optimized to ensure high efficiency, which is critical for the synthesis of long or complex peptides. The bulky nature of the Boc-Nmec protecting group does not generally hinder the coupling reaction. The use of this pre-modified amino acid is more efficient than attempting to modify a tyrosine residue after it has been incorporated into the peptide chain, as it prevents potential side reactions. peptide.com

De-protection Strategies for the Boc-Nmec Group and Alpha-Amino Fmoc Moiety

A key feature of this compound is the strategic use of orthogonal protecting groups, the Fmoc and Boc-Nmec groups, which can be removed under different conditions. researchgate.net This orthogonality is fundamental to its utility in SPPS. researchgate.net

The alpha-amino Fmoc group is labile to basic conditions and is typically removed using a piperidine solution in DMF at room temperature. creative-peptides.comamericanpeptidesociety.org This allows for the stepwise elongation of the peptide chain.

Selective Cleavage of the Boc Subgroup on the Tyrosine Side Chain

The Boc (tert-Butoxycarbonyl) group is a well-established acid-labile protecting group. wikipedia.org During the final cleavage of the peptide from the solid support, which is typically achieved using a strong acid like trifluoroacetic acid (TFA), the Boc group on the Nmec moiety is simultaneously removed. researchgate.netresearchgate.net This selective cleavage is crucial as it unmasks a cationic group on the tyrosine side chain, which has significant implications for the subsequent purification steps. researchgate.netresearchgate.net

Protecting GroupChemical NameCleavage Condition
Fmoc 9-FluorenylmethyloxycarbonylBase (e.g., Piperidine in DMF) creative-peptides.comamericanpeptidesociety.org
Boc tert-ButoxycarbonylAcid (e.g., Trifluoroacetic Acid) wikipedia.orgresearchgate.net

Intramolecular Cyclization Mechanism for Nmec Release and its Kinetics

Following the TFA-mediated cleavage from the resin and the simultaneous removal of the Boc group, the peptide is left with a cationic N-methyl-N-[2-(methylamino)ethyl]carbamoyl (Nmec) group attached to the tyrosine side chain. researchgate.netresearchgate.net This group is designed to be tracelessly removed under specific conditions. researchgate.net

The removal of the Nmec group occurs via an intramolecular cyclization reaction. researchgate.netresearchgate.net This reaction is typically induced under neutral or mildly alkaline conditions. researchgate.netresearchgate.net For instance, treatment with N-methylmorpholine in a mixture of DMF and water can facilitate this cyclization. researchgate.net The mechanism involves the nucleophilic attack of the secondary amine within the Nmec group on the carbamoyl (B1232498) carbonyl, leading to the formation of a cyclic urea (B33335) derivative and the release of the unmodified tyrosine residue on the peptide. researchgate.net The kinetics of this intramolecular aminolysis are influenced by factors such as pH, with the reaction being general base catalyzed. researchgate.net

Impact of this compound on Peptide Solubility and Purification Efficacy

One of the primary reasons for employing this compound is to address the common problem of poor peptide solubility, especially in hydrophobic or aggregation-prone sequences. biosynth.com

Strategies for Enhancing the Solubility of Hydrophobic Peptides

The use of this compound is itself a key strategy for enhancing the solubility of hydrophobic peptides. The temporary introduction of a cationic charge is a powerful tool. researchgate.net Other general strategies to improve the solubility of hydrophobic peptides include:

Sequence modification: In some cases, conservative replacement of hydrophobic amino acids with more polar ones (e.g., replacing Ala with Gly) can improve solubility without significantly impacting the peptide's function. sigmaaldrich.com

Use of solubilizing tags: Attaching removable solubility-enhancing tags, such as a poly-lysine sequence, is another common approach. chemrxiv.orgresearchgate.net

Adjusting pH: Peptides are often more soluble at a pH away from their isoelectric point. lifetein.comcreative-peptides.com

Use of co-solvents: Organic solvents like DMSO, DMF, or acetonitrile (B52724) can be used in small amounts to help dissolve hydrophobic peptides. jpt.comsb-peptide.com

The strategic advantage of the Boc-Nmec system is that the solubilizing moiety is temporary and can be removed tracelessly after purification, yielding the native peptide sequence. researchgate.netresearchgate.net

Role in Facilitating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The purification of synthetic peptides, particularly those that are hydrophobic or prone to aggregation, presents a significant challenge in peptide chemistry. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols can suffer from poor resolution, low recovery, and peak tailing when dealing with these "difficult sequences." The design of this compound directly addresses these issues by introducing a temporary, charge- and solubility-enhancing moiety that dramatically facilitates the purification process.

The core of this methodology, developed by the Undén group, is a "safety-catch" approach where a protecting group used during synthesis is modified into a purification handle after cleavage from the solid support. researchgate.netdiva-portal.orgresearchgate.net When a peptide containing the this compound residue is treated with trifluoroacetic acid (TFA) for cleavage and global deprotection, the acid-labile tert-butyloxycarbonyl (Boc) group is selectively removed from the N-methyl-N-[2-(methylamino)ethyl]carbamoyl (Nmec) side chain. researchgate.net

This unmasks a secondary amine on the Nmec group, which becomes protonated in the acidic cleavage milieu. The result is a crude peptide bearing a cationic charge on its tyrosine side chain. This temporary positive charge significantly enhances the solubility of the peptide in the aqueous-organic mobile phases typically used in RP-HPLC. researchgate.net The improved solubility prevents the peptide from aggregating during the purification process, a common problem that leads to poor chromatographic performance and low yields.

The benefits of this cationic tag are twofold:

Enhanced Solubility and Reduced Aggregation : By preventing self-association, the peptide interacts more effectively and predictably with the stationary phase, resulting in sharper, more symmetrical peaks and improved resolution from closely-related impurities, such as deletion sequences.

After the successful purification of the tagged peptide, the Nmec group is tracelessly removed. This is achieved by exposing the peptide to mild basic (e.g., pH 9.5) or neutral conditions, which triggers a rapid intramolecular cyclization reaction. researchgate.net This reaction regenerates the natural phenolic hydroxyl group of tyrosine and releases a small, water-soluble byproduct, N-methylpiperazinone, which is easily separated from the final peptide during a subsequent desalting step.

The following table summarizes the state and function of the Tyr(Boc-Nmec) side chain throughout the synthesis and purification workflow.

Stage of Synthesis/PurificationState of Tyrosine Side-ChainKey PropertyImplication for RP-HPLC Purification
During SPPS Protected: -Tyr(Boc-Nmec)-Stable to standard Fmoc-SPPS conditions (e.g., piperidine).Allows for routine incorporation into the growing peptide chain without premature cleavage.
Post-TFA Cleavage (Crude Peptide) Cationic Tag: -Tyr(Nmec·H⁺)-Increased hydrophilicity and aqueous solubility due to the positive charge. researchgate.netPrevents aggregation in the purification buffer, improving sample handling and injection.
During RP-HPLC Purification Cationic Tag: -Tyr(Nmec·H⁺)-Peptide remains highly soluble and monomeric in the mobile phase. researchgate.netEnables high-resolution separation, leading to sharper peaks and higher recovery of the pure product.
Post-Purification (Final Peptide) Native Tyrosine: -Tyr(OH)-The Nmec tag is tracelessly removed via intramolecular cyclization. researchgate.netThe final, purified peptide is obtained in its native, chemically unmodified state.

This strategy has proven highly effective for synthesizing peptides that were previously difficult to purify. The temporary introduction of a solubilizing cationic handle via this compound represents an advanced and powerful tool for overcoming the common purification bottlenecks associated with hydrophobic and aggregation-prone peptides.

Mechanistic and Comparative Studies of the Boc Nmec Protecting Group

Spectroscopic and Analytical Characterization of Fmoc-Tyr(Boc-Nmec)-OH and its Peptide Conjugates for Purity Assessment

The purity of the this compound building block and the resulting peptide conjugates is critical for the success of peptide synthesis. A combination of spectroscopic and analytical techniques is employed for their characterization.

For the This compound monomer, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm its chemical structure. researchgate.netdergipark.org.tr Mass spectrometry provides the accurate molecular weight. The purity of the monomer is typically assessed by High-Performance Liquid Chromatography (HPLC).

Once incorporated into a peptide, the characterization becomes more complex. The successful synthesis and purity of the final peptide are confirmed using a combination of methods:

High-Performance Liquid Chromatography (HPLC): This is the primary tool for assessing the purity of the crude peptide after cleavage and deprotection. It separates the target peptide from deletion sequences, incompletely deprotected peptides, and other byproducts.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are routinely used to confirm the molecular weight of the synthesized peptide, verifying that the correct sequence has been assembled. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the integrity of the amino acid residues, including the deprotected tyrosine. nih.gov

The unique properties of the Fmoc group and its derivatives are also studied using spectroscopic methods. For instance, UV-Visible and fluorescence spectroscopy are used to study the aggregation properties of Fmoc-protected amino acids. rsc.org Chiroptical spectroscopy techniques, such as circular dichroism, are valuable for characterizing the conformational properties of these molecules. researchgate.net

Table 2: Analytical Techniques for Purity Assessment

TechniqueApplication for this compoundApplication for Peptide Conjugates
NMR Spectroscopy Structural verificationNot routinely used for full-length peptides
FT-IR Spectroscopy Confirmation of functional groupsGeneral structural information
Mass Spectrometry (MS) Molecular weight confirmationMolecular weight confirmation, sequence verification (MS/MS) nih.gov
HPLC Purity assessmentPurity assessment, quantification

Research Applications and Future Perspectives

Utilization in the Synthesis of Challenging Peptide Sequences

The synthesis of peptides containing N-methylated amino acids is inherently challenging due to steric hindrance. The presence of a methyl group on the backbone nitrogen, a secondary amine, significantly slows down the coupling reaction compared to the acylation of a primary amine in standard peptide synthesis. This steric hindrance necessitates the use of specialized and more potent coupling reagents to achieve efficient peptide bond formation. peptide.com

Furthermore, coupling an amino acid to an N-methylated residue is difficult, and the challenge is compounded when coupling two adjacent N-methylated amino acids. peptide.com Research has identified several reagents and protocols to address this issue, moving beyond standard activators like HBTU, which are less effective in this context. peptide.com

Table 1: Coupling Reagents for N-Methylated Amino Acid Incorporation

Reagent Class Examples Efficacy Reference
Phosphonium Salts PyBroP, PyAOP, PyBOP High peptide.com
Uronium/Guanidinium Salts HATU High peptide.com
Acid Chlorides Fmoc-amino acid chlorides (pre-formed or in situ) High peptide.com

Beyond overcoming coupling difficulties, the inclusion of N-methylated residues can be a solution to another common problem in peptide synthesis: aggregation of the growing peptide chain. By disrupting the hydrogen-bonding patterns that lead to inter-chain association and beta-sheet formation, N-methylation can increase the solubility of the peptide and facilitate the synthesis of long or hydrophobic sequences. peptide.com

Potential for Biomolecular Conjugation and Advanced Peptide Architectures

Protected N-methylated amino acids are fundamental building blocks for creating advanced peptide architectures with tailored functions. N-methylation introduces conformational rigidity, forcing the peptide backbone into specific arrangements. nih.govacs.org This conformational control is crucial for designing peptidomimetics that mimic the structure of natural peptides or proteins, as well as for producing stable foldamers with unique, predictable topologies. researchgate.netbenthamdirect.com

The tyrosine side chain of a building block like Fmoc-Tyr(Boc-Nmec)-OH offers a versatile handle for biomolecular conjugation once the protecting group is removed. This functional group can be used to:

Create Peptide-Drug Conjugates (PDCs): The tyrosine can be linked to cytotoxic agents, delivering them specifically to target cells, such as in cancer therapy. mdpi.com

Attach to Scaffolds: Peptides can be attached to larger molecules, nanoparticles, or polymers to improve their delivery, stability, or to create multivalent ligands. iscientific.org

Develop Macrocycles: The side chain can be used as an anchor point for cyclization, a widely used strategy to improve the stability and activity of peptides. iscientific.org

These advanced architectures are at the forefront of designing peptides that can modulate challenging biological targets, including protein-protein interactions. mdpi.comiscientific.org

Development of Modified Peptides with Enhanced Biochemical Properties

The primary driver for incorporating N-methylated amino acids into peptides is to improve their pharmacokinetic and biochemical properties. researchgate.netbenthamdirect.comnih.gov Nature itself uses this modification in many natural products, like the immunosuppressant drug Cyclosporin A, to confer potent biological activity and stability. researchgate.netenamine.net

The key advantages imparted by N-methylation are summarized below:

Table 2: Impact of N-Methylation on Peptide Properties

Property Effect of N-Methylation Mechanism References
Proteolytic Stability Significantly Increased The N-methyl group sterically hinders the approach of proteases, preventing enzymatic degradation of the adjacent peptide bond. nih.govresearchgate.netbenthamdirect.comresearchgate.net
Membrane Permeability Enhanced Reduces the number of amide hydrogen bond donors, decreasing polarity and improving passive diffusion across cell membranes. nih.govresearchgate.netacs.org
Oral Bioavailability Potentially Improved A combination of increased metabolic stability and enhanced permeability can lead to improved absorption after oral administration. researchgate.netacs.org

| Conformational Control | Increased Rigidity | Restricts the possible conformations of the peptide backbone, which can lock the peptide into its bioactive shape and improve receptor selectivity. | nih.govacs.orgacs.org |

The strategic placement of an N-methylated tyrosine using a building block like this compound allows medicinal chemists to fine-tune these properties, transforming a biologically active but otherwise fragile peptide into a viable therapeutic candidate. nih.govresearchgate.net

Emerging Trends in Protected Amino Acid Design for Next-Generation Peptide Therapeutics Research

The field of peptide therapeutics is rapidly evolving, driven by innovations in chemistry and biology that address the traditional limitations of peptides. mdpi.com The design and synthesis of specialized building blocks like this compound are central to these advancements.

Key emerging trends include:

Rational and Computational Design: The use of computer-aided drug design (CADD), molecular modeling, and AI is accelerating the development of novel peptides. mdpi.commdpi.comresearchgate.net These tools can predict how modifications like N-methylation will affect a peptide's structure and function, guiding the design of more potent and selective candidates. researchgate.net

Combinatorial Libraries and Screening: The ability to synthesize N-methylated peptides, often through automated solid-phase synthesis, allows for the creation of vast libraries of unnatural peptides. nih.govacs.org These libraries can be screened using high-throughput methods like phage or mRNA display to discover new leads against a wide array of therapeutic targets. nih.govmdpi.com

Complex Peptide Architectures: There is a growing focus on moving beyond linear peptides to more complex structures such as macrocyclic and stapled peptides. iscientific.orgbenthamscience.com These constrained peptides often exhibit superior stability and can access intracellular targets that were previously considered "undruggable" by conventional biologics. mdpi.com

Advanced Delivery Systems: Alongside modifying the peptide itself, researchers are developing novel delivery systems, including nanoparticles and liposomes, to protect peptides from degradation and deliver them effectively to the site of action. researchgate.netnih.gov

The continuous development of novel, orthogonally protected amino acids is essential to fuel these trends. Building blocks that allow for precise, site-specific modifications like N-methylation are indispensable tools for chemists and biologists working to unlock the full therapeutic potential of peptides. nih.govunivie.ac.at

Q & A

Q. What is the role of the Boc-Nmec protecting group in Fmoc-Tyr(Boc-Nmec)-OH during solid-phase peptide synthesis (SPPS), and how does it address solubility challenges?

The Boc-Nmec group serves dual roles: (1) it protects the tyrosine hydroxyl group during SPPS, and (2) enhances peptide solubility post-synthesis. After TFA-mediated resin cleavage, the Boc group is removed, leaving the cationic Nmec moiety attached to Tyr. This introduces a positive charge, improving solubility in aqueous and organic solvents for easier purification. Nmec is later removed via intramolecular cyclization under neutral/weakly alkaline conditions, restoring native Tyr .

Q. What standard protocols are recommended for incorporating this compound into peptide sequences using Fmoc-SPPS?

  • Coupling Conditions : Use 2–4 equivalents of this compound activated with HBTU/HOBt or Oxyma Pure/DIC in DMF/NMP.
  • Deprotection : 20% piperidine in DMF (2 × 5 min) for Fmoc removal.
  • Cleavage : 95% TFA with 2.5% H2O and 2.5% TIS to remove Boc while retaining Nmec.
  • Validation : Monitor coupling via Kaiser or chloranil tests; confirm final product purity via HPLC/MS .

Q. How does this compound compare to other tyrosine derivatives (e.g., Fmoc-Tyr(tBu)-OH) in mitigating aggregation during SPPS?

Unlike tert-butyl (tBu) groups, Boc-Nmec enhances solubility through its cationic charge post-Boc cleavage. This reduces aggregation, particularly in hydrophobic sequences, and eliminates the need for solubilizing tags. Comparative studies show ≥30% improved solubility in peptides containing Boc-Nmec-Tyr versus tBu-protected analogs .

Advanced Research Questions

Q. How can researchers optimize the deprotection of the Nmec group to minimize side reactions (e.g., oxidation or incomplete cyclization)?

  • Conditions : Use pH 7.4–8.5 buffers (e.g., ammonium bicarbonate) at 25–37°C for 12–24 hours.
  • Monitoring : Track Nmec removal via LC-MS; incomplete cyclization may require elevated pH (up to 9.0) or catalytic nucleophiles (e.g., thiophenol).
  • Troubleshooting : Avoid strong bases (e.g., NaOH) to prevent peptide backbone degradation. Pre-purify peptides before deprotection to reduce impurities .

Q. What analytical methods are most effective for verifying the incorporation and post-synthetic removal of Boc-Nmec in peptides?

  • HPLC/MS : Monitor mass shifts corresponding to Boc-Nmec (Δm/z +215.2 Da pre-cleavage; Δm/z −98.1 Da post-cyclization).
  • <sup>1</sup>H NMR : Detect characteristic Nmec protons (δ 3.1–3.3 ppm for methylene groups) pre-deprotection.
  • Amino Acid Analysis : Confirm Tyr recovery post-Nmec removal .

Q. How do conflicting reports on Nmec stability under acidic conditions impact experimental design?

Some studies report partial Nmec cleavage in TFA >4 hours, leading to tyrosine sulfation artifacts. To resolve this:

  • Limit TFA exposure to ≤2 hours.
  • Include scavengers (e.g., triisopropylsilane) to suppress side reactions.
  • Validate stability via time-course MS analysis .

Q. What strategies are recommended for synthesizing peptides containing both this compound and oxidation-prone residues (e.g., methionine or cysteine)?

  • Sequential Deprotection : Cleave Boc-Nmec first under mild alkaline conditions, then oxidize Met/Cys residues.
  • Orthogonal Protection : Use acid-labile groups (e.g., Trt for Cys) to avoid interference.
  • Post-Synthetic Modifications : Introduce disulfide bonds after Nmec removal .

Q. How can researchers address low coupling efficiency of this compound in sterically hindered sequences?

  • Activation : Switch to COMU or DIC/Cl-HOBt for improved kinetics.
  • Temperature : Increase coupling temperature to 40°C.
  • Double Coupling : Repeat coupling with fresh reagents for recalcitrant residues.
  • Resin Swelling : Pre-swell resins in DCM/DMF (1:1) for 30 minutes .

Q. What are the implications of Boc-Nmec on peptide folding and biological activity in structural studies?

  • Folding : The cationic Nmec group may disrupt hydrophobic interactions; remove it before folding assays.
  • Activity : Comparative studies on conotoxins show restored receptor binding affinity post-Nmec removal, confirming no long-term structural distortion .

Q. How can in vivo stability of Boc-Nmec-containing peptides be evaluated, and what metabolic liabilities exist?

  • Assays : Incubate peptides in serum or liver microsomes; monitor Nmec cleavage via LC-MS.
  • Liabilities : Esterase-mediated hydrolysis of Nmec may occur in plasma. Modify the cyclization linker (e.g., replace ethylene with propylene) to enhance stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.